trans-N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
Description
TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features both benzothiazole and benzotriazine moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H21N5O2S/c28-20(24-22-23-18-7-3-4-8-19(18)30-22)15-11-9-14(10-12-15)13-27-21(29)16-5-1-2-6-17(16)25-26-27/h1-8,14-15H,9-13H2,(H,23,24,28) |
InChI Key |
FVZDEXGYAGFZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE can be achieved through various synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of diazonium salts with benzothiazole derivatives under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to obtain the desired compound.
Microwave Irradiation: This technique accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.
Chemical Reactions Analysis
TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is explored for its potential therapeutic effects, including anti-tubercular and anticancer activities.
Mechanism of Action
The mechanism of action of TRANS-N-1,3-BENZOTHIAZOL-2-YL-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, benzothiazole derivatives are known to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and benzotriazine derivatives. These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities. For instance:
N-(1,3-Benzothiazol-2-yl)-arylamides: These compounds exhibit antibacterial properties.
2-(1,3-Benzothiazol-2-ylthio)-1-(4-nitrophenyl)ethanone: Known for its antimicrobial activity.
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: Evaluated for their antidiabetic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
